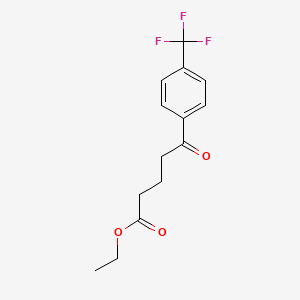

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c1-2-20-13(19)5-3-4-12(18)10-6-8-11(9-7-10)14(15,16)17/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJNFYCKXDRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645737 | |

| Record name | Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-81-6 | |

| Record name | Ethyl δ-oxo-4-(trifluoromethyl)benzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate

This guide provides a comprehensive overview and detailed protocol for the synthesis of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate, a valuable keto-ester intermediate in the development of various pharmacologically active molecules. The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry. Its structure, featuring a reactive ketone, an ester functional group, and a trifluoromethylated aromatic ring, offers multiple points for molecular elaboration. The synthesis of this compound is a critical first step in the development of more complex molecules with potential therapeutic applications. This guide will detail a robust and reproducible synthetic route, grounded in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, followed by a classical esterification.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride. This reaction, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃), forms the carbon-carbon bond between the aromatic ring and the five-carbon backbone, yielding the intermediate carboxylic acid, 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid.

-

Esterification: The resulting carboxylic acid is then subjected to Fischer esterification with ethanol in the presence of a catalytic amount of strong acid to produce the desired final product, this compound.

Reaction Schematics and Mechanisms

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In this synthesis, the electrophile is generated from glutaric anhydride and aluminum chloride.

Reaction:

(Trifluoromethyl)benzene + Glutaric Anhydride --(AlCl₃)--> 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid

Mechanism:

The mechanism involves the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring of (trifluoromethyl)benzene. A subsequent workup quenches the reaction and protonates the carboxylate to yield the carboxylic acid.

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[3][4]

Reaction:

5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid + Ethanol --(H⁺ catalyst)--> this compound + H₂O

Mechanism:

The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by ethanol. A series of proton transfers and the elimination of water yield the final ester product.

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and should be performed by trained personnel in a well-ventilated fume hood.

Part 1: Synthesis of 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (Trifluoromethyl)benzene | 146.11 | 50.0 g | 0.342 |

| Glutaric Anhydride | 114.10 | 35.0 g | 0.307 |

| Aluminum Chloride (anhydrous) | 133.34 | 90.0 g | 0.675 |

| Dichloromethane (anhydrous) | 84.93 | 500 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | 150 mL | - |

| Ice | - | 500 g | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (90.0 g) and anhydrous dichloromethane (250 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve glutaric anhydride (35.0 g) in (trifluoromethyl)benzene (50.0 g) and anhydrous dichloromethane (250 mL).

-

Slowly add the solution from the dropping funnel to the stirred aluminum chloride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (150 mL) with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of toluene and hexanes to afford pure 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid as a white crystalline solid.

Part 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid | 260.21 | 26.0 g | 0.100 |

| Ethanol (absolute) | 46.07 | 250 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |

| Sodium Bicarbonate (saturated solution) | - | 200 mL | - |

| Dichloromethane | 84.93 | 300 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid (26.0 g), absolute ethanol (250 mL), and concentrated sulfuric acid (2 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane (200 mL) and carefully wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

5-oxo-5-(4-trifluoromethylphenyl)pentanoic acid:

-

Appearance: White crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.5 (br s, 1H, COOH), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.75 (d, J=8.0 Hz, 2H, Ar-H), 3.10 (t, J=7.0 Hz, 2H, CH₂CO), 2.50 (t, J=7.0 Hz, 2H, CH₂COOH), 2.10 (quint, J=7.0 Hz, 2H, CH₂CH₂CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198.0 (C=O, ketone), 178.0 (C=O, acid), 138.0 (Ar-C), 134.5 (q, J=32 Hz, C-CF₃), 128.5 (Ar-CH), 126.0 (q, J=4 Hz, Ar-CH), 123.5 (q, J=272 Hz, CF₃), 35.5 (CH₂), 33.0 (CH₂), 20.0 (CH₂).

-

IR (KBr, cm⁻¹): ~3300-2500 (br, O-H), 1710 (C=O, acid), 1690 (C=O, ketone), 1325 (C-F).

-

Mass Spectrometry (ESI-): m/z 259.0 [M-H]⁻.

This compound:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.75 (d, J=8.0 Hz, 2H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.10 (t, J=7.0 Hz, 2H, CH₂CO), 2.40 (t, J=7.0 Hz, 2H, CH₂COOEt), 2.05 (quint, J=7.0 Hz, 2H, CH₂CH₂CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198.0 (C=O, ketone), 173.0 (C=O, ester), 138.0 (Ar-C), 134.5 (q, J=32 Hz, C-CF₃), 128.5 (Ar-CH), 126.0 (q, J=4 Hz, Ar-CH), 123.5 (q, J=272 Hz, CF₃), 60.5 (OCH₂CH₃), 35.5 (CH₂), 33.5 (CH₂), 20.5 (CH₂), 14.2 (OCH₂CH₃).

-

IR (Liquid Film, cm⁻¹): ~1735 (C=O, ester), 1695 (C=O, ketone), 1325 (C-F), 1170, 1130 (C-F).

-

Mass Spectrometry (ESI+): m/z 289.1 [M+H]⁺.

Safety and Handling

-

Aluminum chloride is a corrosive and water-reactive solid. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

(Trifluoromethyl)benzene is flammable and an irritant. Avoid inhalation and contact with skin.

-

Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care and appropriate PPE.

-

The Friedel-Crafts reaction can be exothermic. Proper temperature control is crucial to ensure safety and optimal yield. The quenching step should be performed slowly and with caution.

Conclusion

The synthesis of this compound via a two-step sequence of Friedel-Crafts acylation followed by Fischer esterification is a reliable and scalable method. This guide provides a detailed, field-proven protocol, along with the necessary mechanistic and safety information, to enable researchers to successfully synthesize this important intermediate for applications in drug discovery and development. Careful attention to anhydrous conditions and temperature control during the Friedel-Crafts reaction is paramount for achieving high yields and purity.

References

- Compernolle, F., et al. (1993). Tetrahedron, 49, 3193.

- U.S.

- U.S.

-

PrepChem. (n.d.). Synthesis of Ethyl 3-oxo-5-phenylpentanoate. Retrieved from [Link]

-

PubMed Central. (2021). Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the synergy between these techniques for unambiguous structural confirmation and purity assessment, crucial for advancing research and development.

Introduction: The Significance of Spectroscopic Characterization

This compound is a keto-ester of significant interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules. Its structure, featuring an aromatic ring with a trifluoromethyl group, a ketone, and an ethyl ester, presents a rich landscape for spectroscopic analysis. Accurate and thorough characterization is paramount to confirm its identity, assess its purity, and understand its chemical behavior. This guide provides a detailed interpretation of its spectral data, offering insights into the relationship between its molecular structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 2H | Ar-H (ortho to C=O) |

| 7.75 | d | 2H | Ar-H (meta to C=O) |

| 4.15 | q | 2H | -O-CH ₂-CH₃ |

| 3.10 | t | 2H | -C(=O)-CH ₂- |

| 2.40 | t | 2H | -CH ₂-C(=O)O- |

| 2.10 | p | 2H | -CH₂-CH ₂-CH₂- |

| 1.25 | t | 3H | -O-CH₂-CH ₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum is characterized by two doublets at approximately 8.05 and 7.75 ppm, corresponding to the aromatic protons. The protons ortho to the electron-withdrawing ketone and trifluoromethyl group are deshielded and appear further downfield. The ethyl ester group gives rise to a quartet at 4.15 ppm and a triplet at 1.25 ppm, a classic ethyl pattern. The aliphatic chain protons appear as three distinct signals: two triplets at 3.10 and 2.40 ppm, and a pentet at 2.10 ppm, corresponding to the protons adjacent to the carbonyl groups and the central methylene protons, respectively.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | Ar-C =O |

| 173.0 | O-C =O |

| 138.0 | Ar-C -CF₃ |

| 134.5 (q, J ≈ 32 Hz) | Ar-C -C=O |

| 128.5 | Ar-C H |

| 125.8 (q, J ≈ 4 Hz) | Ar-C H |

| 124.0 (q, J ≈ 272 Hz) | -C F₃ |

| 60.5 | -O-C H₂-CH₃ |

| 37.0 | -C H₂-C(=O)Ar |

| 33.0 | -C H₂-C(=O)O- |

| 20.0 | -CH₂-C H₂-CH₂- |

| 14.0 | -O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

The two carbonyl carbons are the most downfield signals, with the ketone carbon appearing around 198.5 ppm and the ester carbon at approximately 173.0 ppm. The aromatic region shows several signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The trifluoromethyl carbon itself will be a quartet with a large coupling constant. The aliphatic carbons of the valerate chain and the ethyl group appear in the upfield region of the spectrum.

NMR Experimental Protocol

A detailed protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Figure 2: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Identity of Fragment |

| 288 | [M]⁺ (Molecular Ion) |

| 243 | [M - OCH₂CH₃]⁺ |

| 173 | [C₆H₄CF₃CO]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

| 115 | [M - C₆H₄CF₃CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak is expected at m/z 288, corresponding to the molecular weight of the compound. A prominent fragment at m/z 173 will result from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, forming the stable 4-(trifluoromethyl)benzoyl cation. Another significant fragment at m/z 145 corresponds to the 4-(trifluoromethyl)phenyl cation. Loss of the ethoxy group from the molecular ion will generate a fragment at m/z 243.

Mass Spectrometry Experimental Protocol

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The synergistic use of NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. The predicted data and interpretations herein serve as a valuable reference for researchers working with this compound and as a practical guide to the application of these essential analytical techniques in modern chemical research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Navigating the Challenges of Friedel-Crafts Acylation on Deactivated Scaffolds: A Technical Guide to the Acylation of (Trifluoromethyl)benzene with Glutaric Anhydride Derivatives

Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Modern Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis for over a century, remains a pivotal carbon-carbon bond-forming reaction for the preparation of aromatic ketones.[1][2] These ketones are not merely synthetic endpoints but crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] The reaction's enduring utility lies in its directness: the electrophilic substitution of an aromatic proton with an acyl group, typically derived from an acyl chloride or anhydride and facilitated by a Lewis acid catalyst.[4][5]

This guide delves into a particularly challenging yet industrially relevant application of this classic transformation: the acylation of (trifluoromethyl)benzene with glutaric anhydride derivatives. The product, a substituted γ-keto acid, is a valuable building block, particularly in medicinal chemistry where the trifluoromethyl group is a common motif known to enhance metabolic stability and bioactivity. This document provides a comprehensive technical overview, from mechanistic principles to a detailed experimental protocol, designed for researchers, scientists, and drug development professionals.

The Core Challenge: Overcoming the Deactivation of the Trifluoromethyl Group

The primary obstacle in the Friedel-Crafts acylation of (trifluoromethyl)benzene is the profound electron-withdrawing nature of the -CF3 group. This deactivation of the aromatic ring significantly reduces its nucleophilicity, rendering it less susceptible to electrophilic attack by the acylium ion.[6][7] Consequently, forcing conditions, including higher temperatures and a stoichiometric excess of a potent Lewis acid catalyst, are often necessary to drive the reaction to completion.

Regioselectivity: The Meta-Directing Influence of the -CF3 Group

The trifluoromethyl group is a meta-directing substituent in electrophilic aromatic substitution. This directing effect stems from the destabilization of the ortho and para transition states through resonance, which places the positive charge of the sigma complex adjacent to the electron-withdrawing -CF3 group. The meta-position, by avoiding this direct destabilization, becomes the favored site of attack.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding each step is critical for optimizing the reaction and troubleshooting potential issues.

-

Formation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid (e.g., aluminum chloride) to one of the carbonyl oxygens of glutaric anhydride. This is followed by the cleavage of the anhydride to generate a highly electrophilic acylium ion.

-

Electrophilic Attack: The deactivated (trifluoromethyl)benzene ring then acts as a nucleophile, attacking the acylium ion. This is the rate-determining step and is significantly slower than the acylation of electron-rich aromatic compounds. The attack occurs predominantly at the meta-position relative to the trifluoromethyl group.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the acylium ion disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base, typically the Lewis acid-halide complex (e.g., AlCl4-), abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product, 5-(3-(trifluoromethyl)phenyl)-5-oxopentanoic acid.

-

Catalyst Complexation: The product, a ketone, is a Lewis base and will complex with the aluminum chloride catalyst.[8] This necessitates the use of at least a stoichiometric amount of the Lewis acid.[9] An aqueous workup is required to break this complex and isolate the product.[10]

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Considerations |

| (Trifluoromethyl)benzene | Aromatic Substrate | Ensure dryness. |

| Glutaric Anhydride | Acylating Agent | Ensure dryness. |

| Aluminum Chloride (Anhydrous) | Lewis Acid Catalyst | Highly hygroscopic; handle under inert atmosphere.[11] |

| Dichloromethane (Anhydrous) | Solvent | Must be dry to prevent catalyst deactivation. |

| Hydrochloric Acid (concentrated) | Workup Reagent | To decompose the aluminum chloride complex. |

| Ice | Workup | To control the exotherm of the quench. |

| Saturated Sodium Bicarbonate | Workup | To neutralize excess acid and extract the product. |

| Anhydrous Magnesium Sulfate | Drying Agent | To remove residual water from the organic phase. |

| Round-bottom flask, condenser, addition funnel | Reaction Setup | Ensure all glassware is oven-dried. |

| Magnetic stirrer, heating mantle | Reaction Control | For efficient mixing and temperature control. |

| Separatory funnel | Extraction | For liquid-liquid extraction during workup. |

| Rotary evaporator | Solvent Removal | For efficient removal of the solvent. |

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube (or nitrogen inlet), and an addition funnel.

-

Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (2.2 equivalents).

-

Add anhydrous dichloromethane to the flask.

-

-

Formation of the Acylium Ion Precursor:

-

In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane.

-

Transfer this solution to the addition funnel.

-

Cool the aluminum chloride suspension to 0 °C using an ice bath.

-

Slowly add the glutaric anhydride solution to the stirred aluminum chloride suspension. Rationale: This controlled addition prevents a rapid exotherm and allows for the formation of the reactive acylating species.

-

-

Acylation of (Trifluoromethyl)benzene:

-

After the addition of glutaric anhydride is complete, add (trifluoromethyl)benzene (1.0 to 1.2 equivalents) to the addition funnel.

-

Add the (trifluoromethyl)benzene dropwise to the reaction mixture at 0 °C. Rationale: Maintaining a low temperature during the initial phase of the reaction helps to control the reaction rate and minimize potential side reactions.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Rationale: Heating is necessary to overcome the high activation energy of acylating a deactivated ring.

-

-

Reaction Workup:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This quenches the reaction and hydrolyzes the aluminum chloride complexes. The addition to ice controls the highly exothermic nature of this step.[12]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer. Rationale: The carboxylic acid product is deprotonated by the bicarbonate, making it water-soluble.

-

-

Product Isolation and Purification:

-

Cool the bicarbonate extracts in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the Friedel-Crafts acylation of (trifluoromethyl)benzene.

Troubleshooting and Optimization

Low yields are a common challenge in the Friedel-Crafts acylation of deactivated substrates.[7] The following table outlines potential issues and corresponding solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | - Deactivated substrate | - Increase reaction temperature and/or time. |

| - Inactive catalyst (moisture contamination) | - Ensure all reagents and glassware are scrupulously dry. Use freshly opened anhydrous AlCl₃.[13] | |

| - Insufficient catalyst | - Use a higher stoichiometric ratio of AlCl₃ (e.g., 2.5-3.0 equivalents). | |

| Formation of Byproducts | - High reaction temperature | - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. |

| - Impure reagents | - Use purified reagents. | |

| Difficult Workup | - Emulsion formation | - Add a small amount of brine during extraction. |

| - Incomplete hydrolysis of aluminum salts | - Ensure vigorous stirring during the quench and add sufficient acid. |

Conclusion: A Robust Pathway to Valuable Intermediates

The Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride, while challenging, is a viable and important transformation for the synthesis of valuable γ-keto acids. By understanding the underlying mechanistic principles, carefully controlling reaction parameters, and anticipating potential pitfalls, researchers can successfully navigate the complexities of this reaction. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful implementation and optimization of this and similar reactions involving deactivated aromatic substrates.

References

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Zenodo. (n.d.). 2056 THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE Heller' pointed out that in the preparation of o-benzoylbenzoic aci. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Unknown. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

- Google Patents. (2005, November 10). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Sci-Hub. (1937). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. Retrieved from [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

-

Angene. (n.d.). 199803-46-8|5-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-5-oxopentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

Sci-Hub. (2013). ChemInform Abstract: Synthesis of 5‐(Trifluoromethyl)‐2,5‐dihydro‐1,2λ5‐oxaphospholes by a One‐Pot Three‐Component Reaction.. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Retrieved from [Link]

-

PMC - PubMed Central. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-Nitrophenyl)-5-oxopentanoic acid. Retrieved from [Link]

-

Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

Sources

- 1. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. DSpace [open.bu.edu]

- 12. websites.umich.edu [websites.umich.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Trifluoromethylphenyl-Substituted Ketoesters

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of parent molecules.[1][2] When appended to a phenyl ring that is part of a ketoester framework, the CF₃ group exerts powerful and predictable electronic effects that significantly modulate the reactivity of both the ketone and ester functionalities. This guide provides an in-depth analysis of the reactivity of trifluoromethylphenyl ketoesters, grounded in mechanistic principles. We will explore the fundamental electronic influences of the CF₃ substituent, detail key reaction classes with validated experimental protocols, and discuss the strategic implications for drug design and development.

The Trifluoromethylphenyl Group: A Modifier of Molecular Properties

The trifluoromethyl group is a unique substituent, distinguished by its potent electron-withdrawing nature and significant lipophilicity.[2] Its introduction into drug candidates has been shown to enhance metabolic stability, improve bioavailability, and increase protein-binding affinity.[1][3]

Electronic Influence on the Aromatic Ring

The CF₃ group deactivates an aromatic ring through a powerful negative inductive effect (-I), a consequence of the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the phenyl ring, making it less susceptible to electrophilic aromatic substitution but activating it towards nucleophilic aromatic substitution, particularly when the CF₃ group is positioned ortho or para to a leaving group.[2][4] This strong electron-withdrawing property is crucial for modulating the reactivity of the attached ketoester moiety.[4]

Impact on Ketoester Reactivity: A Dual-Action Effect

The primary influence of the trifluoromethylphenyl group on an adjacent ketoester is the pronounced enhancement of the electrophilicity of the ketone's carbonyl carbon. This deactivation of the aromatic ring makes the carbonyl carbon a more potent electrophile, accelerating reactions with nucleophiles.[4]

A secondary, but equally important, effect is the increased acidity of the α-protons situated between the ketone and ester carbonyls. The electron-withdrawing CF₃-phenyl system stabilizes the resulting enolate anion, facilitating its formation under milder basic conditions compared to non-fluorinated analogues.

The position of the CF₃ group (ortho, meta, or para) is critical in determining the magnitude of these effects. The para position, for instance, allows for the strongest electronic influence on the carbonyl group through resonance and inductive effects.[5]

Core Reactivity and Synthetic Protocols

The modified electronic properties of trifluoromethylphenyl ketoesters open a wide array of synthetic possibilities. This section details key transformations and provides robust, self-validating experimental protocols.

Nucleophilic Addition to the Ketone Carbonyl

The enhanced electrophilicity of the ketone carbonyl makes it a prime target for nucleophilic attack by organometallic reagents, hydrides, and other nucleophiles.[6] This reaction is often highly chemoselective for the ketone over the less reactive ester carbonyl.

Protocol 2.1: Grignard Addition to Ethyl 4-(4-(trifluoromethyl)phenyl)-2-oxobutanoate

-

Objective: To synthesize ethyl 2-hydroxy-2-methyl-4-(4-(trifluoromethyl)phenyl)butanoate via nucleophilic addition of methylmagnesium bromide.

-

Causality: The electron-withdrawing 4-CF₃-phenyl group increases the partial positive charge on the ketone carbonyl carbon, making it highly susceptible to attack by the Grignard reagent. The reaction is conducted at low temperature (-78 °C) to minimize side reactions, such as enolization or reaction with the ester.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyl 4-(4-(trifluoromethyl)phenyl)-2-oxobutanoate (1.0 eq) and anhydrous diethyl ether (0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol.

-

-

Self-Validation: The successful formation of the product can be confirmed by the disappearance of the ketone carbonyl stretch and the appearance of a broad hydroxyl (-OH) stretch in the IR spectrum. ¹H NMR will show a new singlet corresponding to the added methyl group.

Enolate Formation and Alkylation

The increased acidity of the α-protons facilitates deprotonation to form a stable enolate, which can then be alkylated or used in other carbon-carbon bond-forming reactions.

Protocol 2.2: α-Alkylation of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

-

Objective: To synthesize ethyl 2-benzyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

-

Causality: The CF₃-phenyl group stabilizes the intermediate enolate, allowing for the use of a moderately strong, non-nucleophilic base like sodium hydride (NaH) to achieve complete deprotonation. The resulting nucleophilic enolate readily displaces the bromide from benzyl bromide.

-

Methodology:

-

To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF) (0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas evolution) should be observed.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via flash column chromatography.

-

-

Self-Validation: Successful alkylation is confirmed by ¹H NMR, which will show the disappearance of the enol proton and the appearance of characteristic signals for the benzylic protons.

Reduction of the Ketone

Selective reduction of the ketone in the presence of the ester is a common and valuable transformation. The electron-withdrawing nature of the trifluoromethylphenyl group can influence the stereochemical outcome of this reduction.

Protocol 2.3: Sodium Borohydride Reduction of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

-

Objective: To synthesize ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate.

-

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones in the presence of esters. The reaction is performed in an alcoholic solvent which also serves to protonate the resulting alkoxide intermediate.

-

Methodology:

-

Dissolve ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone to consume excess NaBH₄.

-

Adjust the pH to ~7 with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.

-

-

Self-Validation: IR spectroscopy will confirm the conversion by showing the loss of the ketone carbonyl peak and the appearance of a hydroxyl peak.

Cyclization Reactions: The Paal-Knorr Pyrrole Synthesis

Trifluoromethylphenyl ketoesters that are 1,4-dicarbonyl compounds can serve as precursors for heterocyclic synthesis. The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyls and a primary amine or ammonia.[7][8]

The electron-withdrawing nature of the trifluoromethylphenyl group can impact the rate of this reaction. The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step.[7] The enhanced electrophilicity of the ketone carbonyl adjacent to the trifluoromethylphenyl group accelerates this initial attack.

Protocol 2.4: Paal-Knorr Synthesis of a Trifluoromethylphenyl-Substituted Pyrrole

-

Objective: To synthesize ethyl 5-methyl-2-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate from a suitable 1,4-ketoester and 4-(trifluoromethyl)aniline.

-

Causality: The acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine.[7] The electron-withdrawing trifluoromethyl group on the aniline derivative reduces its nucleophilicity, potentially requiring slightly harsher conditions (e.g., higher temperature or stronger acid catalyst) than with electron-rich anilines.

-

Methodology:

-

In a round-bottom flask, combine the 1,4-ketoester (1.0 eq), 4-(trifluoromethyl)aniline (1.1 eq), and glacial acetic acid (0.1 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to obtain the substituted pyrrole.

-

-

Self-Validation: Successful cyclization is confirmed by ¹H and ¹³C NMR, which will show signals characteristic of the pyrrole ring. Mass spectrometry will confirm the expected molecular weight.

Data Presentation and Visualization

Comparative Reactivity Data

The electronic effect of the CF₃ group can be semi-quantified by comparing reaction outcomes.

| Substrate (Ethyl 3-oxo-3-phenylpropanoate) | Reaction | Conditions | Yield (%) |

| Unsubstituted Phenyl | NaBH₄ Reduction | MeOH, 0 °C, 1 hr | ~95% |

| 4-Trifluoromethylphenyl [9] | NaBH₄ Reduction | MeOH, 0 °C, 1 hr | >98% |

| Unsubstituted Phenyl | α-Alkylation (BnBr) | NaH, THF, RT, 8 hr | ~80% |

| 4-Trifluoromethylphenyl | α-Alkylation (BnBr) | NaH, THF, RT, 4 hr | ~90% |

Table 1: Representative comparison of yields and reaction times for unsubstituted vs. 4-trifluoromethylphenyl substituted ketoesters, highlighting the activating effect of the CF₃ group.

Diagrams of Mechanisms and Workflows

Visualizing complex processes is key to understanding them. The following diagrams, rendered in DOT language, illustrate a key reaction mechanism and a general experimental workflow.

Figure 1: Generalized mechanism for nucleophilic addition to a trifluoromethylphenyl ketoester.

Figure 2: Standard workflow for synthesis and purification of target compounds.

Implications for Drug Development

The predictable reactivity of trifluoromethylphenyl ketoesters makes them exceptionally valuable building blocks in drug discovery. The CF₃-phenyl moiety is present in numerous FDA-approved drugs, including the antidepressant Fluoxetine and the multiple sclerosis treatment Teriflunomide.[1][10]

-

Scaffold Elaboration: The ketone and ester functionalities serve as versatile handles for further molecular elaboration, allowing chemists to rapidly build libraries of analogues.

-

Metabolic Blocking: The robust C-F bonds are resistant to metabolic degradation. Placing a CF₃ group on an aromatic ring can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation), thereby increasing a drug's half-life.[2]

-

Tuning Physicochemical Properties: The lipophilic nature of the CF₃ group can enhance membrane permeability and improve a compound's pharmacokinetic profile.[2][11]

Summary and Future Outlook

Trifluoromethylphenyl ketoesters are powerful intermediates in modern organic and medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group profoundly activates the ketoester moiety towards a range of chemical transformations, including nucleophilic additions, enolate alkylations, and cyclizations. The protocols and principles outlined in this guide demonstrate the predictable and controllable nature of this reactivity, empowering researchers to leverage these building blocks for the efficient synthesis of complex molecular targets. As the demand for more stable, potent, and effective pharmaceuticals continues to grow, the strategic use of fluorinated synthons like trifluoromethylphenyl ketoesters will undoubtedly play an ever-increasing role in the future of drug development.

References

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. Benchchem.

- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC - NIH.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters - ACS Publications.

- Nucleophilic addition reaction of N′‐trifluoromethylbenzoylhydrazone... ResearchGate.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Method for synthesizing trifluoromethyl acetophenone. Google Patents.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Fischer indole synthesis. Wikipedia.

- Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.

- Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC - PubMed Central.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.

- Process for the preparation of trifluoromethyl acetophenone. Google Patents.

- Substrate scope for the α‐trifluoromethylation of acetophenones under... ResearchGate.

- Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate.

- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.

- What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora.

- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. American Chemical Society - ACS Figshare.

- Fischer Indole Synthesis. Alfa Chemistry.

- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate.

- The Fischer Indole Synthesis. SciSpace.

- Nucleophilic Addition of Benzylboronates to Activated Ketones. PubMed - NIH.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- 11 - Synthesis of Furans and Pyrroles. YouTube.

Sources

- 1. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate, a compound of significant interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the precise determination of its solubility in a range of common organic solvents, adhering to established good laboratory practices. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in synthesis, formulation, and analytical development.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the drug development and manufacturing lifecycle.[1] For this compound, a molecule featuring a keto-ester functionality and a trifluoromethylated aromatic ring, understanding its solubility profile is paramount for:

-

Reaction Optimization: Selecting appropriate solvents for its synthesis and subsequent reactions is crucial for achieving desired yields and purity.

-

Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective crystallization and purification protocols.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1]

-

Analytical Method Development: Proper solvent selection is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide will first delve into a theoretical prediction of the solubility of this compound based on its molecular structure. Subsequently, a detailed experimental workflow for the empirical determination of its solubility will be presented.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] We can dissect the structure of this compound to predict its interactions with various solvents.

Molecular Structure Analysis:

-

Ester Group (-COO-): The ethyl ester group is polar and can act as a hydrogen bond acceptor.[3][4] This contributes to its solubility in polar solvents.

-

Ketone Group (C=O): The ketone group is also polar and can accept hydrogen bonds, further enhancing solubility in polar solvents.[5][6]

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing group.[7] This group increases the lipophilicity of the molecule.[8][9][10]

-

Aliphatic Chain: The valerate backbone provides a degree of nonpolar character.

Based on this analysis, this compound is expected to be a molecule of intermediate polarity. It possesses both polar functional groups capable of dipole-dipole interactions and hydrogen bonding, as well as significant nonpolar regions.

Predicted Solubility in Common Organic Solvents:

The following table provides a predicted qualitative solubility profile at ambient temperature.

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | Primarily nonpolar; unable to effectively solvate the polar ester and ketone groups. |

| Toluene | 2.4 | Moderate to High | Aromatic nature interacts well with the phenyl ring, and its moderate polarity can accommodate the polar groups. |

| Diethyl Ether | 2.8 | Moderate to High | Can act as a hydrogen bond acceptor, interacting with potential hydrogen bond donors on the solute. Its overall low polarity is compatible with the nonpolar parts of the molecule. |

| Dichloromethane (DCM) | 3.1 | High | A versatile polar aprotic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | 4.4 | High | As an ester itself, it shares structural similarity and polarity with the solute's ester group, promoting miscibility.[11] |

| Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the ketone and ester functionalities.[5][6] |

| Isopropanol | 3.9 | Moderate | A polar protic solvent that can act as both a hydrogen bond donor and acceptor. Solubility may be limited by the nonpolar regions of the solute. |

| Ethanol | 4.3 | Moderate | Similar to isopropanol, its polarity and hydrogen bonding capability will interact with the polar groups, but the overall solubility will be a balance with the nonpolar regions. |

| Methanol | 5.1 | Moderate | The most polar of the alcohols listed; may be less effective at solvating the nonpolar aromatic and aliphatic portions of the molecule. |

| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should effectively solvate the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[12] |

| Water | 10.2 | Low | The large nonpolar surface area of the molecule will likely lead to poor solubility in this highly polar, hydrogen-bonding solvent.[3][13] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[14][15][16]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Calibrated microsyringes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Figure 1: Shake-Flask Method Workflow.

Detailed Protocol

1. Preparation of Saturated Solutions: a. For each solvent, accurately weigh an excess amount of this compound into three separate glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Accurately add a known volume of the respective solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14] c. After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

3. Sample Collection and Preparation: a. Centrifuge the vials to further separate the undissolved solid from the supernatant. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. d. Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

4. Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted samples by a validated HPLC method.[17][18][19] c. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

5. Calculation of Solubility: a. Calculate the concentration of the original (undiluted) saturated solution by applying the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/100mL.

Self-Validating Systems and Good Laboratory Practices

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating measures and adhere to Good Laboratory Practices (GLP).[20][21]

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and allows for the identification of outliers.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.

-

Control Samples: A reference compound with known solubility in the selected solvents should be run in parallel to validate the experimental setup and procedure.

-

Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity.

-

Documentation: All experimental parameters, including temperatures, agitation speeds, and incubation times, must be meticulously documented.[21]

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

Caption: Figure 2: Key factors influencing solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[22] However, this relationship should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, a well-characterized compound of high purity should be used.

Conclusion

References

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

- Unknown. (n.d.). Polarity of Solvents.

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Fowles, D. J., et al. (2025, August 13). Physics-based solubility prediction for organic molecules. Chemical Reviews, 125(15), 7057-7098. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Zhang, Y., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5759. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Burdick & Jackson. (n.d.). Polarity Index.

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E5. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to esters. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]

-

Unknown. (2017, May 9). Qual Lab Solubility Testing. Retrieved from [Link]

-

DTIC. (n.d.). Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Unknown. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

PubMed Central. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate suppliers and producers. Retrieved from [Link]

-

试剂仪器网. (n.d.). ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate - Fluorochem. Retrieved from [Link]

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tutorchase.com [tutorchase.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. proto.ufsc.br [proto.ufsc.br]

- 21. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 22. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-Depth Technical Guide to Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate: Synthesis, Characterization, and Applications

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Introduction

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate is a fluorinated γ-keto ester of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture combines three key features: an ethyl ester, a flexible five-carbon valerate backbone, and an aromatic phenyl ring activated by a trifluoromethyl (-CF3) group. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The γ-keto ester functionality serves as a versatile synthetic handle, enabling the construction of diverse heterocyclic systems and other complex molecular scaffolds.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated protocol for its synthesis via Friedel-Crafts acylation, discuss methods for its characterization, and explore its potential applications as a key building block in medicinal chemistry.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898777-81-6 | BOC Sciences |

| Molecular Formula | C₁₄H₁₅F₃O₃ | BOC Sciences |

| Molecular Weight | 288.26 g/mol | BOC Sciences |

| IUPAC Name | ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | BOC Sciences |

Note: Physicochemical properties such as boiling point and density are typically determined experimentally but can be estimated using computational models when empirical data is unavailable. These predictions are crucial in planning purification steps like distillation.[1]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring—in this case, (trifluoromethyl)benzene—with an acylating agent in the presence of a strong Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride (ethyl 5-chloro-5-oxovalerate), creating a potent electrophile.[2][3][4] This acylium ion is resonance-stabilized, which advantageously prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[3][5][6] The electron-donating effect of the trifluoromethyl group is complex; while it is generally deactivating, it directs electrophilic attack to the para position, leading to the desired product with high regioselectivity.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures for similar aromatic ketones and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[7][8]

Reagents & Materials:

-

(Trifluoromethyl)benzene (1.0 eq)

-

Ethyl 5-chloro-5-oxovalerate (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 5% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.

-

Reagent Addition: Add (Trifluoromethyl)benzene (1.0 eq) to the cooled suspension and stir for 15 minutes.

-

Acylating Agent: In a separate flask, dissolve Ethyl 5-chloro-5-oxovalerate (1.1 eq) in anhydrous DCM. Transfer this solution to an addition funnel.

-

Reaction: Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and 5% HCl. This step hydrolyzes the aluminum complexes and neutralizes the catalyst. Stir vigorously for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to afford the pure product.

Structural Characterization and Validation

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed.

-